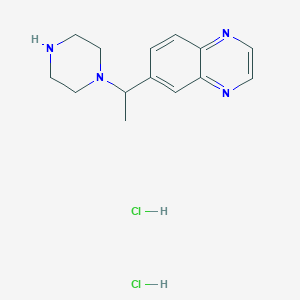
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy groups on a phenyl ring, along with a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring.
Fluorination: Introduction of the fluorine atom at the 2-position.
Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.
Methylsulfane Addition: Introduction of the methylsulfane group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents like Selectfluor for fluorination. Methoxylation can be achieved using methanol in the presence of a base, and the methylsulfane group can be introduced using methylthiol or dimethyl sulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.
Applications De Recherche Scientifique
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. The methylsulfane group can participate in redox reactions, potentially affecting cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-2-fluoro-5-methoxyphenyl)(methyl)sulfane: Lacks one methoxy group compared to the target compound.
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.
(3-Bromo-2-chloro-5,6-dimethoxyphenyl)(methyl)sulfane: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which can result in distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with two methoxy groups and a methylsulfane group, provides a unique structural framework for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C9H10BrFO2S |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
1-bromo-2-fluoro-4,5-dimethoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFO2S/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
Clé InChI |
AFFCPEOOALLUMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1OC)SC)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)




